molecular formula C17H14INO4S B8155916 methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate

Cat. No.: B8155916
M. Wt: 455.3 g/mol
InChI Key: QAFRUMVLOINLHN-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of an iodine atom, a tosyl group, and a methyl ester group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using reagents such as iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

    Tosylation: The tosyl group can be introduced by reacting the indole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or tosyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The indole core can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium carbonate).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products

    Substitution: Various substituted indole derivatives.

    Reduction: Deiodinated or detosylated indole derivatives.

    Oxidation: Oxidized indole derivatives with different functional groups.

Scientific Research Applications

Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for various substitution and coupling reactions.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development. Its unique structure allows for the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the iodine atom and tosyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-1-tosyl-1H-indole-5-carboxylate: Similar structure with a bromine atom instead of iodine.

    Methyl 3-chloro-1-tosyl-1H-indole-5-carboxylate: Similar structure with a chlorine atom instead of iodine.

    Methyl 3-fluoro-1-tosyl-1H-indole-5-carboxylate: Similar structure with a fluorine atom instead of iodine.

Uniqueness

Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic size and higher polarizability of iodine compared to other halogens can lead to different chemical and physical properties, making this compound distinct in its class.

Properties

IUPAC Name

methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFRUMVLOINLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (60% w/w in mineral oil; 0.532 g, 13.30 mmol) was added (portionwise, over 2 min) to a solution of methyl 3-iodo-1H-indole-5-carboxylate (3.64 g, 12.09 mmol) in THF (30 mL) at 0° C., and the resulting mixture was stirred at 0° C. for 5 min. p-Toluenesulfonyl chloride (2.54 g, 13.30 mmol) was then added (portionwise, over 2 min), and the resulting mixture was stirred at 0° C. for 1 h. H2O (50 mL) was carefully added to the mixture at 0° C. and the reaction was warmed to 25° C. THF was removed in vacuo, and the resulting tan mixture was vacuum filtered. The collected solid was washed with H2O (150 mL) and dried in vacuo to provide crude methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate (5.94 g) as a tan solid: MS (ESI, pos. ion) m/z: 455.9 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 8.03-8.11 (2H, m), 7.97-8.02 (1H, m), 7.79 (2H, d, J=8.2 Hz), 7.75 (1H, s), 7.26 (2H, d, J=8.2 Hz), 3.94 (3H, s), 2.36 (3H, s).
Name
Quantity
0.532 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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